1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H9FN2O2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-ethyl-4-fluoro-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) |
InChI Key |
MRJQHJOUTIOGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Condensation
A common approach involves the condensation of a fluorinated β-diketone or β-ketoester intermediate with methylhydrazine or ethylhydrazine derivatives to form the pyrazole ring.
- Step 1: Synthesis of fluorinated diketone intermediate, e.g., 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione, by Claisen condensation or related methods starting from ethyl fluoroacetate derivatives.
- Step 2: Reaction of this diketone with methylhydrazine under controlled low temperatures (-25 °C to -20 °C) to form the 4-fluoro-3-methyl-1H-pyrazole intermediate.
- Step 3: Isolation and purification of the pyrazole intermediate by recrystallization or extraction.
This method yields high purity pyrazole intermediates with yields reported up to 86-95% in laboratory-scale syntheses.
Selective Fluorination Techniques
Selective fluorination at the 4-position of the pyrazole ring is critical. Two main fluorination strategies are reported:
Direct Fluorination with Elemental Fluorine (F2):
A novel industrially scalable process involves direct fluorination of difluoromethyl-pyrazole precursors dissolved in inert solvents within reactors resistant to elemental fluorine and hydrogen fluoride. This method achieves high regioselectivity and yield while minimizing toxic waste formation. It is suitable for large-scale production and avoids formation of non-recyclable salts.Use of Fluoroacetyl Halide Derivatives:
Fluoroacetyl halides are condensed with vinyl ketone derivatives to form fluorinated diketones, which are then cyclized with hydrazines to yield fluoropyrazole carboxylic acids. This route is characterized by short reaction sequences, low raw material costs, and high atom economy.
Oxidation and Carboxylation
After pyrazole ring formation, oxidation under alkaline conditions followed by acidification converts acetyl or ester groups into the carboxylic acid functionality at the 5-position.
- The oxidation step typically uses mild alkali and controlled temperature to avoid degradation.
- Acidification with hydrochloric acid (31%) adjusts pH to 1-2, facilitating precipitation of the carboxylic acid product.
- Final filtration and drying yield the target 1-ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid with yields reported up to 95%.
Comparative Data Table of Key Preparation Steps
| Step | Method/Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fluorinated diketone synthesis | Claisen condensation of fluoroacetates | Room temp to reflux, inert solvent | >95 (crude) | High purity crude used directly in next step |
| Pyrazole ring formation | Condensation with methylhydrazine | -25 °C to -20 °C, 1 h reaction | 86-95 | Controlled low temp prevents side reactions |
| Selective fluorination | Direct fluorination with F2 gas | Fluorine-resistant reactor, inert solvent | High | Industrial scale, high regioselectivity |
| Oxidation to carboxylic acid | Alkali oxidation + acidification | Alkali conditions, then HCl pH 1-2 | 90-95 | Mild conditions preserve product integrity |
Research Findings and Industrial Relevance
- The direct fluorination process using elemental fluorine represents a significant advancement, enabling efficient, large-scale synthesis with minimal environmental impact.
- The multi-step synthesis involving fluoroacetyl halide derivatives and methylhydrazine condensation is well-established, offering high yields and operational simplicity suitable for industrial production.
- Analytical techniques such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy confirm the high purity and structural integrity of intermediates and final products.
- The methods emphasize atom economy, safety, and waste minimization, aligning with green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 4 undergoes nucleophilic substitution under basic conditions due to its electron-withdrawing nature. This reaction is critical for introducing new substituents:
-
Example : Reaction with amines (e.g., methylhydrazine) at −20°C in dichloromethane yields pyrazole derivatives with modified biological activity .
-
Mechanism : Fluorine’s electronegativity polarizes the C–F bond, facilitating displacement by nucleophiles (e.g., amines, alkoxides).
| Reaction Conditions | Products | Yield |
|---|---|---|
| NaH, THF, 0°C | 4-Amino derivatives | 75–85% |
| K₂CO₃, DMF, 60°C | 4-Methoxy analogs | 65% |
Decarboxylation and Functionalization
The carboxylic acid group at position 5 participates in decarboxylation under thermal or acidic conditions, forming 5-unsubstituted pyrazoles:
-
Thermal Decarboxylation : Heating to 150°C in toluene removes CO₂, yielding 1-ethyl-4-fluoro-3-methylpyrazole.
-
Acid-Catalyzed Pathways : HCl in refluxing ethanol promotes decarboxylation while preserving the fluorine substituent .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at position 3 (activated by the methyl group):
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 3 .
-
Halogenation : Bromine in acetic acid produces 3-bromo derivatives, useful for cross-coupling reactions .
Condensation and Cyclization
The compound serves as a precursor for heterocyclic systems:
-
Amide Formation : Reacts with amines (e.g., 4-aminophenylmorpholine) via EDC/HOBt coupling to yield carboxamides with TAAR1 receptor affinity .
-
Cyclocondensation : With β-ketoesters under BF₃ catalysis, it forms fused pyrazolo[3,4-d]pyrimidine derivatives .
Comparative Reactivity of Substituents
| Position | Substituent | Reactivity Profile |
|---|---|---|
| 1 | Ethyl | Stabilizes ring via steric/electronic effects |
| 3 | Methyl | Activates ring for electrophilic attack |
| 4 | Fluorine | Directs nucleophilic substitution |
| 5 | Carboxylic Acid | Enables decarboxylation/functionalization |
Industrial-Scale Modifications
Optimized protocols for large-scale synthesis include:
-
Solvent Efficiency : Dichloromethane for intermediate purification .
-
Catalyst Use : BF₃·Et₂O enhances cyclization rates (reducing reaction time by 40%) .
This compound’s multifunctional design enables its utility in medicinal chemistry (e.g., enzyme inhibitors ) and agrochemical synthesis. Further studies are needed to explore its potential in asymmetric catalysis and photochemical reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study by Iovu et al. (2003) demonstrated the fungicidal activity of related compounds, indicating potential applications in treating fungal infections. This compound could be further investigated for its effectiveness against various pathogens.
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. A review by Sivaramakarthikeyan et al. (2022) highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The comparative analysis indicated that certain derivatives have IC₅₀ values comparable to established anti-inflammatory drugs such as diclofenac sodium.
Case Study: Synthesis and Evaluation
A notable study by Ming Li (2005) focused on synthesizing structurally related compounds that exhibited both fungicidal activities and plant growth regulation. The findings suggest that 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid could be beneficial in both pharmaceutical and agricultural contexts.
Agricultural Applications
The compound's potential as a fungicide makes it a candidate for agricultural applications. Its ability to regulate plant growth while exhibiting antifungal properties could lead to its use in crop protection products.
Data Table: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |
| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |
| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |
Material Science Applications
In addition to its biological applications, this compound may find utility in material science. Its unique chemical structure allows for the development of novel materials with specific properties, potentially leading to advancements in polymer chemistry and nanotechnology.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS 50920-65-5)
- Key Difference : Lacks the 4-fluoro substituent.
- This derivative is structurally simpler and could serve as a precursor in fluorination reactions .
5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS 1384427-73-9)
- Key Differences : Difluoromethyl group at position 5; carboxylic acid at position 4.
- Impact : The shifted carboxylic acid position alters hydrogen-bonding capabilities and reactivity. The difluoromethyl group introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems .
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
- Key Differences : Chloro at position 5, difluoromethyl at position 3, methyl at position 1.
- The absence of an ethyl group reduces steric hindrance at position 1, which could improve solubility .
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid
- Key Differences : Fluorophenyl group at position 1; carboxylic acid at position 3.
- The shifted carboxylic acid position may limit its utility in reactions requiring carboxylate coordination .
Biological Activity
1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.
This compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 172.16 g/mol
- CAS Number : 2243003-72-5
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-fluoro-3-methyl-1H-pyrazole with ethyl bromide under basic conditions, followed by oxidation to introduce the carboxylic acid functionality .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. The compound has shown efficacy against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Inhibition assays have shown that it possesses activity against several bacterial strains, indicating potential use as an antibacterial agent .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The selectivity and potency of these compounds in inhibiting COX enzymes make them promising candidates for developing anti-inflammatory medications .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.
The presence of the fluorine atom is significant as it can enhance the compound's reactivity and interaction with biological targets compared to other similar compounds without fluorine .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Structure | Moderate anticancer activity |
| 1-Methyl-3-ethyl-4-fluoro-1H-pyrazole-5-carboxylic acid | Structure | Lower antimicrobial activity |
Study on Anticancer Activity
A study published in ACS Omega reported that a series of pyrazole derivatives exhibited potent antiproliferative activities against various cancer cell lines. Among these, 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole derivatives showed particularly strong effects on breast and liver cancer cells, with IC values indicating effective growth inhibition .
Study on Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory properties of pyrazole derivatives using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .
Q & A
Q. What are the standard synthetic routes for preparing 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by fluorination and alkylation steps. A Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) can introduce aryl/fluoro groups under optimized conditions (DMF/water solvent, K₃PO₄ base, 80–100°C). Hydrolysis of the ethyl ester group under basic conditions (NaOH/EtOH) yields the carboxylic acid. Key factors affecting yield include catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Prioritize ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., ethyl, fluoro, methyl groups). For example:
- ¹⁹F NMR : A singlet near -110 to -120 ppm confirms the fluorine atom’s presence.
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) verifies the carboxylic acid moiety.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₇H₉F₁N₂O₂: 188.19 g/mol). X-ray crystallography can resolve structural ambiguities .
Q. What are the recommended purification methods for this compound, especially when dealing with by-products from fluorination?
- Methodological Answer : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate fluorination by-products. For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity. Monitor via TLC and HPLC (C18 column, acetonitrile/water mobile phase) to confirm homogeneity .
Q. What are the stability considerations for storing this compound, and how should researchers mitigate degradation?
- Methodological Answer : Store in anhydrous conditions (desiccator, argon atmosphere) at -20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as the pyrazole core may undergo photodegradation. Periodic HPLC analysis (e.g., every 6 months) monitors stability .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis or predicting reactivity of this pyrazole derivative?
- Methodological Answer : Tools like density functional theory (DFT) predict reaction pathways and transition states. For example, the ICReDD framework combines quantum chemical calculations (e.g., Gibbs free energy profiles) with machine learning to identify optimal conditions (e.g., solvent, catalyst) for cross-coupling reactions. This reduces trial-and-error experimentation by 30–50% .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolite interference. Strategies include:
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Assess absorption/distribution using logP (calculated: ~1.5) and plasma protein binding assays.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Structural Modifications : Introduce prodrug moieties (e.g., ester prodrugs) to enhance bioavailability, as demonstrated in pyrazole-based analgesics .
Q. How to design structure-activity relationship (SAR) studies to identify critical substituents affecting biological activity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing ethyl with propyl, fluoro with chloro). Test in target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity). For example:
Q. How to address discrepancies in X-ray crystallography vs. NMR data for structural elucidation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution). Use DFT calculations to model NMR chemical shifts and compare with experimental data. For crystalline samples, ensure low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts. Cross-validate with NOESY/ROESY NMR to confirm spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
